4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile
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Overview
Description
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. . These methods likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit autophagy by activating the Akt pathway . This inhibition can affect various cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(6-(4-Isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline: This compound is a novel inhibitor of autophagy and shares a similar imidazo[1,5-a]pyrimidine core.
Pyrazolo[1,5-a]pyrimidines: These compounds have significant anticancer potential and enzymatic inhibitory activity.
Uniqueness
4-(6-Isopropylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile is unique due to its specific structural features, which allow it to interact with different molecular targets and pathways compared to other similar compounds
Properties
Molecular Formula |
C16H14N4 |
---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
4-(6-propan-2-ylimidazo[1,5-a]pyrimidin-3-yl)benzonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(2)16-19-9-15-18-8-14(10-20(15)16)13-5-3-12(7-17)4-6-13/h3-6,8-11H,1-2H3 |
InChI Key |
AMCMQBKJDPYZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=C(C=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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